2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methyl-5-(3-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-8(5-9(7)11)10-6-12-13-14(10)2/h3-6H,11H2,1-2H3 |
InChI Key |
QGLSMOXCWCJYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=NN2C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the “click” chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline exerts its effects often involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally similar aniline derivatives containing heterocyclic substituents.
Structural and Functional Group Variations
2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline
- Structure : Differs by a methoxy group at the 2-position and a 3,4,5-trimethoxyphenyl-substituted triazole at the 5-position.
- Activity : Exhibits potent tubulin polymerization inhibition (IC50 = 4.8 μM), making it a promising anticancer agent. Molecular modeling suggests hydrogen bonding between the triazole moiety and β-tubulin residues .
- Synthesis : Prepared via click chemistry, highlighting the versatility of triazole-aniline scaffolds in drug design .
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride
- Structure : Features a fluorine atom at the 2-position and a triazole at the 5-position.
- Applications : Used in pharmaceutical and agrochemical research for its stability and reactivity. Requires storage in cool, dry conditions to prevent degradation .
2-(1H-Pyrazol-5-yl)aniline
- Structure : Replaces the triazole with a pyrazole ring.
- Properties : High purity (>97%) and molecular weight of 159.19 g/mol. Used as a building block in organic synthesis .
5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline
- Structure : Contains a 1,2,4-triazole with ethyl and methyl substituents.
- Data: Molecular formula C12H16N4 (MW = 216.28 g/mol). Limited activity data available, but its synthesis via cross-coupling reactions is noted .
2-Methyl-5-(trifluoromethyl)aniline
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point | Key Functional Groups |
|---|---|---|---|
| 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline | 202.23 (estimated) | N/A | 1,2,3-Triazole, methyl, aniline |
| 2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline | 386.37 | N/A | Methoxy, trimethoxyphenyl, triazole |
| 2-Methyl-5-(trifluoromethyl)aniline | 175.16 | 36–40°C | Trifluoromethyl, methyl, aniline |
Biological Activity
2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 178.20 g/mol
- CAS Number : Not specifically listed but related compounds are cataloged under CAS numbers such as 1322616-35-2 for triazole derivatives.
Biological Activity Overview
The biological activities of triazole derivatives, including 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline, have been extensively studied. The following sections summarize key findings from various studies regarding its biological effects.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds with a triazole ring exhibit significant inhibitory effects against various fungal pathogens.
In vitro studies have demonstrated that this compound can inhibit the growth of fungi by targeting specific enzymes critical for cell wall synthesis, such as chitin deacetylases.
Antibacterial Activity
Triazole derivatives also exhibit antibacterial properties. The presence of the triazole moiety enhances the lipophilicity and membrane permeability of these compounds, making them effective against both Gram-positive and Gram-negative bacteria.
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Emerging research suggests that triazole derivatives may possess anticancer properties. Studies have indicated that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth.
The proposed mechanisms include the inhibition of angiogenesis and modulation of signaling pathways involved in cell proliferation.
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of triazole derivatives:
- Inhibition of Chitin Deacetylase : A study demonstrated that 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline exhibited a strong inhibitory effect on chitin deacetylases from Aspergillus species, which is crucial for fungal cell wall integrity .
- Antimicrobial Efficacy : Another investigation reported that this compound showed promising activity against MRSA strains, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
- Cytotoxicity Against Cancer Cells : Research into the anticancer properties revealed that the compound induced significant cytotoxic effects on A549 lung cancer cells through apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
